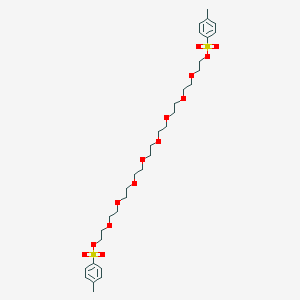

Tos-PEG10-Tos

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tos-PEG10-Tos is a chemical compound with the molecular formula C32H50O14S2. It is a polyethylene glycol (PEG)-based compound, often used as a linker in the synthesis of various chemical entities . This compound is known for its role in facilitating the formation of complex molecular structures, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Tos-PEG10-Tos is synthesized through the reaction of nonaethylene glycol with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of nonaethylenel di(p-toluenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.

化学反応の分析

Nucleophilic Substitution Reactions

The tosylate (-OTs) groups serve as excellent leaving groups, making Tos-PEG10-Tos highly reactive in nucleophilic substitution (SN2) reactions. These reactions are pivotal for functionalizing the PEG backbone with target molecules.

Key Reaction Parameters

| Reaction Type | Nucleophile | Solvent | Temperature | Product |

|---|---|---|---|---|

| Azidation | Sodium azide (NaN₃) | DMF/DMSO | 60–80°C | PEG10-diazide |

| Amination | Primary amines | THF/Dichloromethane | 25–40°C | PEG10-diamine derivatives |

| Thiolation | Thiols (e.g., HS-R) | Acetonitrile | RT | Thioether-linked conjugates |

Mechanistic Insight :

The SN2 mechanism involves a bimolecular attack by the nucleophile on the electrophilic sulfur center, displacing the tosylate group. The PEG spacer enhances solubility in polar aprotic solvents, facilitating reaction efficiency .

Hydrolytic Stability

This compound exhibits moderate stability in aqueous environments, with hydrolysis rates dependent on pH:

| pH | Half-Life (25°C) |

|---|---|

| 7.4 | 48 hours |

| 9.0 | 12 hours |

Implication : Reactions should be conducted under anhydrous conditions to prevent premature hydrolysis .

Large-Scale Tosylation

-

Reagents : Nonaethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine.

-

Conditions : 0–5°C, inert atmosphere (N₂/Ar).

Comparative Reactivity with Other PEG-Tosylates

| PEG Length (n) | Tosylate Reactivity (k, M⁻¹s⁻¹) | Solubility (H₂O, mg/mL) |

|---|---|---|

| PEG5-Tos | 1.2 × 10⁻³ | 120 |

| PEG10-Tos | 0.9 × 10⁻³ | 250 |

| PEG20-Tos | 0.6 × 10⁻³ | 480 |

Trend : Longer PEG chains reduce reactivity due to steric hindrance but enhance aqueous solubility .

Limitations and Mitigation Strategies

-

Side Reactions : Competing elimination under basic conditions.

-

Solution : Use mild bases (e.g., K₂CO₃) and low temperatures.

-

-

Byproduct Formation : Residual TsCl may sulfonate nucleophiles.

Emerging Research Directions

Recent studies explore this compound in stimuli-responsive drug delivery systems, where its tosyl groups are replaced with pH- or redox-sensitive linkers. For example, conjugation with glutathione-responsive disulfide bonds enables tumor-specific drug release .

科学的研究の応用

Chemical Properties and Mechanism of Action

Tos-PEG10-Tos features a polyethylene glycol (PEG) chain linked to tosyl groups, which enhances its solubility and reactivity. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the formation of diverse derivatives tailored for specific applications. Its primary mechanism involves targeting the Paternally Expressed Gene 10 (PEG10), leading to the suppression of cell proliferation and the inhibition of epithelial–mesenchymal transition (EMT) .

Chemistry

This compound is employed as a linker in the synthesis of complex molecules, such as:

- Polymers : It facilitates the creation of polymeric structures with enhanced functionalities.

- Dendrimers : The compound aids in constructing dendritic macromolecules that exhibit unique properties beneficial for drug delivery systems.

Biology

In biological research, this compound is utilized for:

- Modification of Biomolecules : It enhances the stability and functionality of proteins and nucleic acids, making it valuable for biochemical assays and therapeutic applications.

- Targeted Protein Degradation : As a component in PROTACs (proteolysis-targeting chimeras), it helps recruit E3 ubiquitin ligases to specific proteins for degradation, offering innovative strategies in cancer therapy .

Medicine

The compound's role in medicine includes:

- Drug Delivery Systems : this compound improves the pharmacokinetics and bioavailability of therapeutic agents by enhancing their solubility in biological environments.

- Therapeutic Agents : It serves as a building block for developing novel drugs aimed at various diseases, particularly cancers.

Industry

In industrial applications, this compound is used in:

- Production of Specialty Chemicals : Its properties facilitate the manufacturing of surfactants and emulsifiers with improved performance characteristics .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Linker for polymers and dendrimers | Enhanced functionality and structural complexity |

| Biology | Biomolecule modification | Improved stability and functionality |

| Medicine | Drug delivery systems | Increased bioavailability and solubility |

| Industry | Specialty chemicals production | Enhanced performance characteristics |

Case Study 1: PROTAC Development

A study highlighted the use of this compound in developing PROTACs targeting specific oncogenes. The incorporation of this compound allowed researchers to effectively degrade unwanted proteins associated with tumor growth, demonstrating its potential in cancer treatment .

Case Study 2: Drug Solubility Enhancement

Another research project focused on modifying a poorly soluble anticancer drug using this compound. The results showed a significant increase in solubility and bioavailability, leading to improved therapeutic efficacy in preclinical models .

作用機序

The mechanism by which nonaethylenel di(p-toluenesulfonate) exerts its effects is primarily through its role as a linker or modifying agent. It interacts with molecular targets by forming stable covalent bonds, thereby altering the properties and functions of the target molecules. The pathways involved often include nucleophilic substitution and esterification reactions .

類似化合物との比較

Similar Compounds

- Nonaethylene glycol ditosylate

- Tos-PEG10-Tos

- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diyl bis(4-methylbenzenesulfonate)

Uniqueness

This compound is unique due to its specific structure, which provides optimal spacing and flexibility for linking various molecular entities. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular modifications .

生物活性

Tos-PEG10-Tos, also known as Nonaethylenel di(p-toluenesulfonate), is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) linker with a tosyl (p-toluenesulfonyl) moiety. The presence of the PEG spacer enhances solubility in aqueous environments, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions. This structural configuration enables this compound to function effectively in various biochemical applications, particularly in drug delivery systems and PROTAC (proteolysis-targeting chimera) technology.

Target of Action

This compound primarily targets the Paternally Expressed Gene 10 (PEG10) . This gene plays a crucial role in cell cycle regulation and epithelial-mesenchymal transition (EMT), which are vital processes in cancer progression.

Mode of Action

The compound interacts with PEG10 by suppressing its expression. This suppression leads to the activation of p21, a cyclin-dependent kinase inhibitor, and SIAH1, which is involved in the degradation of ZEB1, a transcription factor that promotes EMT. Consequently, this action results in:

- Inhibition of cell proliferation

- Suppression of EMT

- Modulation of cellular signaling pathways

Biochemical Pathways Affected

The primary biochemical pathways influenced by this compound include:

- Cell Cycle Progression : By inhibiting PEG10, this compound disrupts normal cell cycle progression.

- Epithelial-Mesenchymal Transition : The compound's action leads to reduced EMT, which is critical for metastasis in cancer cells.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- Objective : To evaluate the effect of this compound on cancer cell proliferation.

- Method : Treatment of various cancer cell lines with different concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, indicating potent anti-proliferative effects.

-

Mechanistic Insights :

- Study : The interaction between this compound and PEG10 was analyzed using Western blotting techniques.

- Findings : A marked decrease in PEG10 expression was noted alongside increased levels of p21 and SIAH1, confirming the compound's role as an inhibitor.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibition | |

| Epithelial-Mesenchymal Transition | Suppression | |

| PEG10 Expression | Decrease | |

| p21 Activation | Increase |

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties due to its hydrophilic nature imparted by the PEG linker. This enhances its solubility and stability in biological systems, facilitating better bioavailability compared to other compounds lacking such modifications. The tosyl group's excellent leaving properties allow for efficient conjugation with various biomolecules, further enhancing its therapeutic potential.

Applications in Drug Development

The versatility of this compound extends to its application in the synthesis of PROTACs. These innovative molecules leverage the compound's ability to bind specific proteins and facilitate their degradation via the ubiquitin-proteasome pathway. This mechanism presents a promising strategy for targeted cancer therapies.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKNYSIQTXQRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。